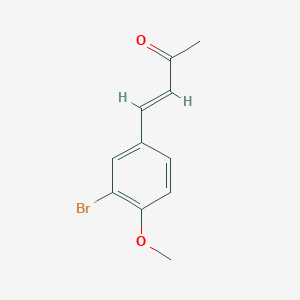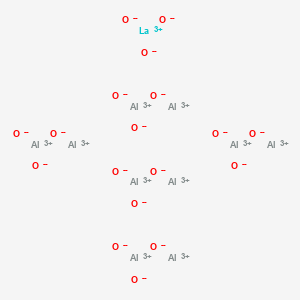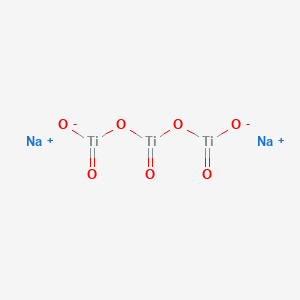
SILVER BIFLUORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver bifluoride, also known as silver(I) hydrogenfluoride, is a chemical compound with the formula AgHF₂. It is a crystalline solid that is highly soluble in water. This compound is known for its strong fluorinating properties and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Silver Bifluoride (AgBF2) primarily targets microbial cells and uranium oxide . The silver component interacts with the sulfhydryl groups of proteins and with deoxyribonucleic acid (DNA), altering hydrogen bonding and inhibiting their normal function . This interaction is crucial in the antimicrobial action of silver compounds .
Mode of Action
The mode of action of AgBF2 involves the interaction of silver with its targets, leading to significant changes. In microbial cells, silver ions denature enzymes by binding to reactive groups, resulting in their precipitation and inactivation . This disrupts the normal functioning of the microbial cells, leading to their death .
In the case of uranium oxide, AgBF2 is used in the fluorination process. The reaction between uranium oxide and AgBF2 leads to the formation of uranium fluoride .
Biochemical Pathways
The biochemical pathways affected by AgBF2 are primarily related to microbial metabolism. The disruption of enzyme function by silver ions can lead to the inhibition of essential metabolic pathways in the microbial cells . .
Pharmacokinetics
The pharmacokinetics of silver, a component of AgBF2, has been studied in the context of silver nanoparticles and silver diamine fluoride . These studies suggest that silver can be absorbed and distributed in the body, and its concentration in the serum can be detected . .
Result of Action
The primary result of AgBF2 action is the antimicrobial effect due to the activity of silver ions . This leads to the death of microbial cells, thereby preventing infections . In the context of uranium oxide fluorination, the result is the successful conversion of uranium oxide to uranium fluoride .
Action Environment
The action, efficacy, and stability of AgBF2 can be influenced by various environmental factors. For instance, the presence of organic matter and certain ions in the environment can interact with silver ions, potentially affecting their antimicrobial activity . The pH and temperature of the environment can also impact the stability and reactivity of AgBF2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver bifluoride can be synthesized through the reaction of silver fluoride (AgF) with hydrogen fluoride (HF). The reaction is typically carried out in an aqueous solution, where silver fluoride is dissolved in water and hydrogen fluoride gas is bubbled through the solution. The resulting product is then crystallized to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting silver nitrate (AgNO₃) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{AgNO}_3 + 2\text{HF} \rightarrow \text{AgHF}_2 + \text{HNO}_3 ] The reaction mixture is then filtered to remove any impurities, and the this compound is crystallized from the solution.
Chemical Reactions Analysis
Types of Reactions: Silver bifluoride undergoes various types of chemical reactions, including:
Fluorination: this compound is a strong fluorinating agent and can be used to introduce fluorine atoms into organic and inorganic compounds.
Decomposition: Upon heating, this compound decomposes to produce silver fluoride and hydrogen fluoride gas. [ \text{AgHF}_2 \rightarrow \text{AgF} + \text{HF} ]
Common Reagents and Conditions:
Fluorination Reactions: this compound is commonly used in fluorination reactions with organic compounds, where it reacts with carboxylic acids to produce alkyl fluorides.
Decomposition Reactions: The decomposition of this compound is typically carried out at elevated temperatures in a controlled environment to prevent the release of toxic hydrogen fluoride gas.
Major Products Formed:
Fluorination Reactions: The major products of fluorination reactions involving this compound are alkyl fluorides and other fluorinated organic compounds.
Decomposition Reactions: The major products of decomposition reactions are silver fluoride and hydrogen fluoride gas.
Scientific Research Applications
Silver bifluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into various organic molecules.
Biology: this compound is used in the study of enzyme mechanisms and protein structures, where it acts as a fluorinating agent to modify specific amino acid residues.
Medicine: In medicinal chemistry, this compound is used to synthesize fluorinated pharmaceuticals, which often exhibit improved bioavailability and metabolic stability.
Industry: this compound is used in the production of fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Silver bifluoride can be compared with other fluorinating agents, such as:
Silver Fluoride (AgF): Silver fluoride is a less reactive fluorinating agent compared to this compound. It is used in similar applications but requires harsher reaction conditions.
Ammonium Bifluoride (NH₄HF₂): Ammonium bifluoride is another bifluoride compound used as a fluorinating agent. It is less toxic than this compound and is often used in industrial applications.
Potassium Bifluoride (KHF₂): Potassium bifluoride is a bifluoride compound with similar properties to this compound. It is used in various chemical reactions and industrial processes.
This compound is unique in its high reactivity and strong fluorinating properties, making it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
12249-52-4 |
|---|---|
Molecular Formula |
AgFH+ |
Molecular Weight |
127.875 g/mol |
IUPAC Name |
silver;hydron;fluoride |
InChI |
InChI=1S/Ag.FH/h;1H/q+1; |
InChI Key |
REYHXKZHIMGNSE-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[F-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)



![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

